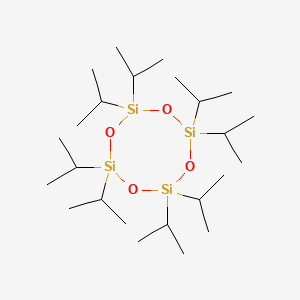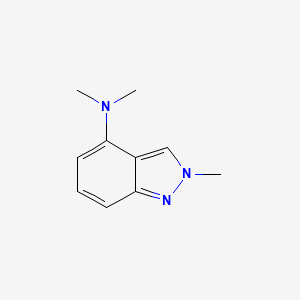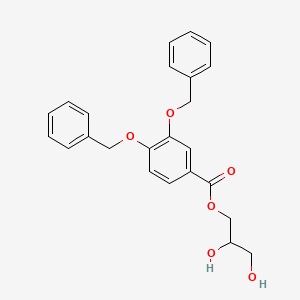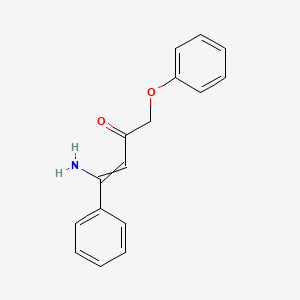(prop-2-en-1-yl)silane CAS No. 857744-68-4](/img/structure/B14196928.png)
[4-Methoxy-2-(prop-1-en-1-yl)phenoxy](dimethyl)(prop-2-en-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-(prop-1-en-1-yl)phenoxy(prop-2-en-1-yl)silane is an organosilicon compound characterized by the presence of a phenoxy group substituted with a methoxy and a prop-1-en-1-yl group, along with a dimethyl(prop-2-en-1-yl)silane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(prop-1-en-1-yl)phenoxy(prop-2-en-1-yl)silane typically involves the reaction of 4-methoxy-2-(prop-1-en-1-yl)phenol with a suitable silane reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-2-(prop-1-en-1-yl)phenoxy(prop-2-en-1-yl)silane may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient and cost-effective production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-(prop-1-en-1-yl)phenoxy(prop-2-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of silanes with different substituents.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-Methoxy-2-(prop-1-en-1-yl)phenoxy(prop-2-en-1-yl)silane is used as a precursor for the synthesis of advanced materials, such as siloxane-based polymers and resins. Its unique structural features make it a valuable building block for designing novel compounds with specific properties .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a bioactive molecule.
Industry
In the industrial sector, 4-Methoxy-2-(prop-1-en-1-yl)phenoxy(prop-2-en-1-yl)silane is used in the production of specialty coatings, adhesives, and sealants. Its ability to form stable bonds with various substrates makes it an important component in high-performance materials .
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-(prop-1-en-1-yl)phenoxy(prop-2-en-1-yl)silane involves its interaction with molecular targets through its phenoxy and silane groups. These interactions may lead to the modulation of specific pathways, such as signal transduction or enzyme activity, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate
- (E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol
- (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
Uniqueness
Compared to similar compounds, 4-Methoxy-2-(prop-1-en-1-yl)phenoxy(prop-2-en-1-yl)silane stands out due to its unique combination of a phenoxy group with a methoxy and prop-1-en-1-yl substitution, along with a dimethyl(prop-2-en-1-yl)silane moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .
Propriétés
Numéro CAS |
857744-68-4 |
|---|---|
Formule moléculaire |
C15H22O2Si |
Poids moléculaire |
262.42 g/mol |
Nom IUPAC |
(4-methoxy-2-prop-1-enylphenoxy)-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C15H22O2Si/c1-6-8-13-12-14(16-3)9-10-15(13)17-18(4,5)11-7-2/h6-10,12H,2,11H2,1,3-5H3 |
Clé InChI |
OWUKXQKTZGNBPU-UHFFFAOYSA-N |
SMILES canonique |
CC=CC1=C(C=CC(=C1)OC)O[Si](C)(C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene](/img/structure/B14196848.png)



![2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate](/img/structure/B14196862.png)
![[Di(propan-2-yl)silanediyl]bis(methylphosphane)](/img/structure/B14196876.png)
![1-(2-Ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14196887.png)
![1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14196900.png)



![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)

